Methyl 3-iodo-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-iodo-4-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C<sub>9</sub>H<sub>6</sub>F<sub>3</sub>IO<sub>2</sub> . It falls under the category of esters and is characterized by the presence of an iodine atom, a trifluoromethyl group, and a benzoate moiety. The compound exhibits interesting properties due to its unique structural features.
Synthesis Analysis
The synthesis of Methyl 3-iodo-4-(trifluoromethyl)benzoate involves the reaction of appropriate starting materials. While I don’t have specific synthetic procedures at hand, it’s essential to explore literature sources for detailed synthetic routes. Researchers have likely investigated various methods to access this compound, considering its potential applications.
Molecular Structure Analysis
The molecular structure of Methyl 3-iodo-4-(trifluoromethyl)benzoate consists of a benzene ring substituted with an iodine atom (at position 3), a trifluoromethyl group (at position 4), and an ester functional group (benzoate) attached to the carbon adjacent to the iodine. The arrangement of these substituents significantly influences the compound’s reactivity and properties.
Chemical Reactions Analysis
Understanding the chemical reactivity of this compound is crucial. Researchers have likely investigated its behavior in various reactions, such as nucleophilic substitutions, reductions, and cross-coupling reactions. Exploring the literature will reveal valuable insights into its reactivity patterns.
Physical And Chemical Properties Analysis
Physical Properties :
- State : Solid at room temperature.
- Melting Point : The compound likely exhibits a low melting point due to its ester functionality.
- Solubility : Solubility characteristics in various solvents are essential for practical applications.
Chemical Properties :
- Reactivity : Investigate its reactivity toward nucleophiles, electrophiles, and other functional groups.
- Stability : Assess its stability under different conditions (e.g., temperature, pH).
Scientific Research Applications
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives
Methyl 3-iodo-4-(trifluoromethyl)benzoate plays a crucial role in the synthesis of ortho-trifluoromethoxylated aniline derivatives. These derivatives demonstrate significant pharmacological and biological properties. A protocol using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) showcases the efficient synthesis of these compounds, which are valuable in the discovery and development of new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Trifluoromethylation of Arenes and Heteroarenes
The compound is also instrumental in the trifluoromethylation of various aromatic and heteroaromatic compounds. This process is catalyzed by methyltrioxorhenium using hypervalent iodine reagents, producing products in up to 77% yield. Such reactions are crucial in the field of organic synthesis, particularly for creating compounds with potential pharmacological relevance (Mejía & Togni, 2012).
Interaction with Sulfur Tetrafluoride
A study explored the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride. This research provides insights into chemical transformations relevant for synthesizing fluorine-containing compounds, which are significant in various industrial and pharmaceutical applications (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Carbonylation Reactions
Methyl 3-iodo-4-(trifluoromethyl)benzoate is useful in carbonylation reactions of iodoarenes. Palladium complexes are utilized for the carbonylation of iodobenzene to form methyl benzoate, showcasing the versatility of this compound in organic chemistry and catalysis (Antebi, Arya, Manzer, & Alper, 2002).
Trifluoromethyl Benzoate: A Trifluoromethoxylation Reagent
Trifluoromethyl benzoate, derived from compounds like methyl 3-iodo-4-(trifluoromethyl)benzoate, is a new trifluoromethoxylation reagent. It has been used in various organic reactions, demonstrating its potential as a versatile reagent in organic synthesis (Zhou, Ni, Zeng, & Hu, 2018).
Safety And Hazards
Safety considerations are paramount:
- Hazard Statements : The compound may carry hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).
- Precautionary Statements : Follow safety precautions, including proper handling, storage, and protective equipment.
Future Directions
Researchers should explore the following aspects:
- Applications : Investigate potential applications in fields such as pharmaceuticals, agrochemicals, or materials science.
- Derivatives : Synthesize derivatives to modify properties.
- Biological Studies : If relevant, study its biological effects.
Remember that this analysis is based on existing knowledge, and further research may uncover additional insights. For detailed information, consult relevant peer-reviewed papers and scientific literature12345.
properties
IUPAC Name |
methyl 3-iodo-4-(trifluoromethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO2/c1-15-8(14)5-2-3-6(7(13)4-5)9(10,11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVHQTLPDPRXDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodo-4-(trifluoromethyl)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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